5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine
Overview
Description
5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C4H2ClF3N2S and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is the BRAF and C-RAF enzymes . These enzymes are involved in stimulating cell division and can play a role in the development of cancers .
Mode of Action
The compound works by blocking the action of these proteins . By inhibiting BRAF and blocking dysregulated signalling pathways, it can affect cancer cell growth and survival .
Biochemical Pathways
The affected pathways are those related to cell growth, proliferation, and differentiation . By blocking the action of BRAF and C-RAF enzymes, the compound can disrupt these pathways and slow down the growth and spread of cancer .
Result of Action
The molecular and cellular effects of the compound’s action include slowing down the growth and spread of cancer . By inhibiting key enzymes, the compound can disrupt cell growth and proliferation, potentially leading to a decrease in tumor size .
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFDPSQZUDQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159036 | |
Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134880-91-4 | |
Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134880914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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